molecular formula C16H18F3NO4 B13054220 Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate

Cat. No.: B13054220
M. Wt: 345.31 g/mol
InChI Key: NGHQUMSIUXGNLT-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Chemical Identification

The compound is systematically named spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid according to IUPAC guidelines. Its molecular formula is C₁₆H₁₈F₃NO₄ , with a molecular weight of 345.31 g/mol . The spiro junction at the cyclohexane-indoline interface creates a non-planar structure, while the trifluoroacetate group enhances solubility in polar solvents.

Table 1: Key Identifiers of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid Trifluoroacetate

Property Value Source
CAS Registry Number 2177263-28-2
Molecular Formula C₁₆H₁₈F₃NO₄
IUPAC Name Spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid
SMILES Notation C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O.C(=O)(C(F)(F)F)O

The InChI key NGHQUMSIUXGNLT-UHFFFAOYSA-N uniquely encodes its stereochemical and structural features.

Historical Context of Spirocyclic Indoline Derivatives Discovery

Spirocyclic indolines emerged as a focus in the mid-20th century, with early work on their synthesis driven by interest in natural alkaloids like horsfiline and strychnine. The development of three-component reactions in the 2010s, such as those involving triphenylphosphine and alkynedioates, enabled efficient construction of spiro[cyclopentane-1,3'-indoline] derivatives. These methodologies laid the groundwork for synthesizing more complex variants, including carboxylic acid-functionalized spiroindolines.

The trifluoroacetate derivative specifically gained attention after 2017, as evidenced by its PubChem entry creation date. Advances in spirocyclization techniques, particularly those avoiding 1,2-migration side reactions, were critical to its isolation.

Significance in Modern Organic Chemistry Research

This compound exemplifies the broader utility of spirocyclic frameworks in drug discovery and materials science. The indoline moiety’s aromaticity allows π-π interactions with biological targets, while the spiro junction imposes conformational constraints that enhance binding specificity. The carboxylic acid group enables further derivatization, such as amide coupling for peptide-based therapeutics.

In materials science, the trifluoroacetate group’s electron-withdrawing properties may modulate electronic characteristics in organic semiconductors. Additionally, the compound’s rigid structure makes it a candidate for chiral auxiliaries or catalysts in asymmetric synthesis.

Properties

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H17NO2.C2HF3O2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14;3-2(4,5)1(6)7/h4-5,8,15H,1-3,6-7,9H2,(H,16,17);(H,6,7)

InChI Key

NGHQUMSIUXGNLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization Approaches to Spirocyclic Core

The spiro[cyclohexane-1,3'-indoline] core can be synthesized via intramolecular cyclization of appropriately substituted cyclohexanone and indoline derivatives. Two main approaches are:

  • Grignard Cyclization : Reaction of cyclohexanone derivatives with indoline-based organomagnesium halides under anhydrous conditions (e.g., THF solvent at 0–5°C) to form the spiro junction. This method yields moderate to good yields (40–65%) and requires strict moisture exclusion to prevent side reactions.

  • One-Pot Multicomponent Reactions : Combining indole derivatives with cyclic ketones and nucleophiles (e.g., thiols) in refluxing benzene with Dean-Stark apparatus to remove water, facilitating cyclization. This approach typically achieves higher yields (~70%) and greater purity but demands precise stoichiometric control to minimize byproducts.

Carboxylation and Functional Group Transformations

Following spirocyclic core formation, the introduction of the carboxylic acid group at the 5' position is commonly achieved via:

  • Ester Hydrolysis : Conversion of methyl or ethyl esters of spiroindoline derivatives to the corresponding carboxylic acids by acidic or basic hydrolysis.

  • Direct Carboxylation : Using carboxylation reagents or oxidation of methyl groups to carboxylic acids under controlled conditions.

Formation of Trifluoroacetate Salt

The trifluoroacetate salt is formed by treating the carboxylic acid with trifluoroacetic acid (TFA), which protonates the carboxylate and forms a stable salt. This step is generally straightforward and conducted under mild conditions.

Comparative Data on Synthetic Methods

Method Catalyst/Solvent Yield (%) Purity (HPLC) Key Challenges
Grignard Cyclization THF, 0–5°C 40–65 ≥95% Moisture sensitivity, requires inert atmosphere
One-Pot Multicomponent Reaction Benzene, reflux with Dean-Stark trap ~70 ≥97% Byproduct formation, stoichiometric control
Solvothermal Aggregation Acetonitrile/Water mix 55–60 ≥90% Solvent-dependent selectivity

Detailed Research Findings

  • Stereochemical Control : The stereochemistry at the spiro center is influenced by protecting groups on the nitrogen of the indoline. For example, N-Boc protection can invert configuration during aldol-type cyclizations, which is critical for obtaining the desired stereoisomer.

  • Radical Pathways : Transition metal-mediated single electron transfer (SET) processes using Mn(III) or Cu(II) salts can facilitate spirocenter formation via radical intermediates, providing alternative routes with potential for asymmetric catalysis.

  • Functional Group Effects : Electron-withdrawing groups on the indoline ring, such as carboxylic acid or methoxy substituents, enhance reactivity and binding affinity in biological contexts, which is relevant for the design of derivatives.

Example Synthetic Procedure (Literature-Based)

  • Spirocyclization : A cyclohexanone derivative is reacted with an indoline precursor under anhydrous THF at 0–5°C with a Grignard reagent to form the spirocyclic intermediate.

  • Ester Hydrolysis : The methyl ester of the spiro compound is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the free carboxylic acid.

  • Salt Formation : The carboxylic acid is dissolved in an organic solvent and treated with trifluoroacetic acid to form the trifluoroacetate salt, which precipitates or is isolated by solvent removal.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Spirocyclization Cyclohexanone + Indoline + Grignard reagent 0–5°C 2–4 hours 40–65 Inert atmosphere required
Ester Hydrolysis Aqueous HCl or NaOH 25–80°C 2–6 hours 85–95 Acidic or basic conditions
Trifluoroacetate Salt Formation Trifluoroacetic acid addition Room temp 1–2 hours Quantitative Mild conditions, easy isolation

Biological Activity

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexane ring fused to an indoline moiety, which contributes to its diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry. It can be synthesized through methods such as the Diels-Alder reaction, which provides high diastereoselectivity and enantioselectivity under specific conditions, including the use of ionic liquids.

The biological activity of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation or microbial growth. The three-dimensional structure of the compound allows it to fit into enzyme active sites effectively, blocking their activity and leading to therapeutic effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines. For instance, studies have reported cytotoxic effects against human cancer cell lines such as HCT 116 and HepG2, with IC50 values indicating significant potency .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

A selection of studies highlights the biological activities of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate:

StudyTarget CellsIC50 (µg/mL)Findings
Study 1HCT1167.5Demonstrated cytotoxicity against colorectal cancer cells .
Study 2HepG20.206Significant inhibition of liver cancer cells observed .
Study 3CT261.1Showed effective inhibition in murine colon cancer model .

Comparison with Similar Compounds

When compared to other spirocyclic compounds, spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate exhibits unique properties that enhance its biological activity:

  • Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one : Known for MDM2 inhibitory activity.
  • Spiro[indoline-3,2’-furan-3’,3’'-indoline] : Exhibits antiviral and antibacterial properties.

The distinct structural features of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid contribute to its unique interactions with biological targets, making it a valuable candidate for further research.

Scientific Research Applications

Overview

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is a spirocyclic compound that has attracted significant attention in various scientific fields due to its unique structural properties and biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and comparative analyses with similar compounds.

Chemistry

  • Building Blocks : The compound serves as a versatile building block for synthesizing more complex spirocyclic derivatives, enabling the development of novel materials and pharmaceuticals.

Biology

  • Protein-Ligand Interactions : Its unique structure allows it to interact with various biological targets, making it useful for studying protein-ligand interactions crucial in drug design.

Medicine

  • Therapeutic Potential : The compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties:
    • Anticancer Activity : Research indicates that it inhibits cancer cell proliferation by targeting specific signaling pathways. For instance, it has been shown to inhibit enzymes associated with tumor growth.
    • Antimicrobial Properties : Studies have demonstrated effectiveness against multiple microbial strains, highlighting its potential as a new antibiotic amid rising resistance.
    • Anti-inflammatory Effects : In vitro studies suggest that it reduces inflammatory markers, indicating potential applications in managing inflammatory diseases.

Industry

  • Pharmaceuticals and Agrochemicals : Due to its stability and reactivity, the compound is suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Study A : Investigated the effects of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
  • Study B : Focused on antimicrobial efficacy against common pathogens. The compound exhibited significant inhibitory concentrations (MIC values) against both Gram-positive and Gram-negative bacteria.
  • Study C : Analyzed anti-inflammatory potential using cellular models of inflammation. Findings revealed a marked decrease in pro-inflammatory cytokines upon treatment with the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (QN-2264)
  • Molecular Formula: C₁₇H₂₁NO₂ (free acid; CAS: 1160247-98-2)
  • Key Features : Lacks the trifluoroacetate group, resulting in lower solubility in polar solvents compared to its salt form.
  • Applications : Serves as a precursor for further functionalization, such as salt formation or esterification .
Spiro[cyclopentane-1,3'-indoline] Derivatives
  • Example : 1'-(tert-Butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid (CAS: 2177259-38-8)
  • Structural Difference : Cyclopentane ring instead of cyclohexane, reducing ring strain and altering conformational flexibility .
  • Synthesis : Synthesized via tert-butoxycarbonyl (Boc) protection, enabling selective reactivity in peptide coupling or catalysis .
3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid
  • Molecular Formula : C₁₇H₂₂O₄ (MW: 290.15 g/mol)
  • Spectroscopic Data : IR peaks at 1675 cm⁻¹ (COOH) and 1607 cm⁻¹ (C=C); [α]²⁰D = -23.7° (CHCl₃) .
Spiro(indoline-3,2'-furan-3',3''-indoline) Derivatives
  • Synthesis: Generated via tri(n-butyl)phosphine-catalyzed domino reactions using isothiomalononitriles and biscoumarins .
  • Key Features : Exhibits multiple chiral centers and diverse functionalization sites, enabling applications in asymmetric catalysis .

Key Observations :

  • NaOH offers a sustainable, low-cost pathway for spiro[cyclopentane] derivatives .
  • Tri(n-butyl)phosphine outperforms triphenylphosphine in nucleophilic catalysis, enabling efficient spiro[cyclohexane] synthesis with broad substrate scope .

Physicochemical and Functional Properties

Property Target Compound (QN-9259) QN-2264 (Free Acid) Spiro[cyclopentane] (CAS: 2177259-38-8)
Solubility High (trifluoroacetate salt) Moderate (carboxylic acid) Moderate (Boc-protected)
Thermal Stability Enhanced due to salt form Lower High (Boc group stabilizes core)
Functional Groups COOH (trifluoroacetate) COOH COOH, Boc

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